N,N'-Di-p-tolyl-N,N'-bis-(4-butylphenyl)-phenanthrene-9,10-diamine
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Description
Typically, the description of a chemical compound includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes and the products formed.Physical And Chemical Properties Analysis
This includes understanding the compound’s melting point, boiling point, solubility, color, odor, and other physical and chemical properties.Safety And Hazards
This involves understanding the potential risks associated with handling and using the compound. It includes its toxicity, flammability, and environmental impact.
Future Directions
This involves understanding the potential applications and research directions for the compound.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a comprehensive analysis, you may need to consult scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. Alternatively, you can use public databases like PubChem, ChemSpider, and others. Please remember to always handle chemicals safely and responsibly.
properties
IUPAC Name |
9-N,10-N-bis(4-butylphenyl)-9-N,10-N-bis(4-methylphenyl)phenanthrene-9,10-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H48N2/c1-5-7-13-37-23-31-41(32-24-37)49(39-27-19-35(3)20-28-39)47-45-17-11-9-15-43(45)44-16-10-12-18-46(44)48(47)50(40-29-21-36(4)22-30-40)42-33-25-38(26-34-42)14-8-6-2/h9-12,15-34H,5-8,13-14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQUWTMOHXGTNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C5=CC=CC=C53)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)CCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629208 |
Source
|
Record name | N~9~,N~10~-Bis(4-butylphenyl)-N~9~,N~10~-bis(4-methylphenyl)phenanthrene-9,10-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Di-p-tolyl-N,N'-bis-(4-butylphenyl)-phenanthrene-9,10-diamine | |
CAS RN |
151026-65-2 |
Source
|
Record name | N~9~,N~10~-Bis(4-butylphenyl)-N~9~,N~10~-bis(4-methylphenyl)phenanthrene-9,10-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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